2-Amino-2-(quinolin-2-yl)acetic acid
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Overview
Description
2-Amino-2-(quinolin-2-yl)acetic acid is an organic compound that features a quinoline ring attached to an amino acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinoline ring is a heterocyclic aromatic organic compound with a wide range of biological activities, making derivatives of quinoline, such as this compound, valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(quinolin-2-yl)acetic acid typically involves the reaction of quinoline derivatives with amino acetic acid precursors. One common method is the condensation of quinoline-2-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(quinolin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(quinolin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(quinolin-2-yl)acetic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the amino acetic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline ring but lacks the amino acetic acid moiety.
2-Aminoquinoline: Contains the amino group but lacks the acetic acid moiety.
Quinoline-2-carboxaldehyde: Precursor in the synthesis of 2-Amino-2-(quinolin-2-yl)acetic acid.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the amino acetic acid moiety. This combination allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
CAS No. |
500755-98-6 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-amino-2-quinolin-2-ylacetic acid |
InChI |
InChI=1S/C11H10N2O2/c12-10(11(14)15)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H,12H2,(H,14,15) |
InChI Key |
UFXOPNDKLIRULH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)N |
Origin of Product |
United States |
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